molecular formula C20H23F3N2O5 B2704415 4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate CAS No. 477526-82-2

4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate

Cat. No. B2704415
CAS RN: 477526-82-2
M. Wt: 428.408
InChI Key: UAVNZZUFKXROIU-UHFFFAOYSA-N
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Description

The compound “4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring in this compound is substituted with various groups, including a trifluoromethyl group and a morpholine ring. This compound could have potential applications in medicinal chemistry, drug development, and materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds can generally be synthesized using the Paal–Knorr reaction . This involves the condensation of a 1,4-diketone (such as 2,5-hexanedione) with an amine (such as 3-aminobenzonitrile) to form a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound. The morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds related to the morpholine class have been studied for their role as neurokinin-1 (NK1) receptor antagonists. These antagonists are of interest for their potential therapeutic applications in managing emesis and depression due to their high affinity, oral activity, and effective pre-clinical tests in relevant models (Harrison et al., 2001).

Hydrogen-bonding Motifs

Research involving morpholinium hydrogen oxalates explores the diverse hydrogen-bonding motifs these compounds can form. These motifs include chains and dimers, which are critical for understanding the structural aspects of crystalline materials and their potential applications in materials science (Mulrooney et al., 2018).

Organic Light Emitting Diodes (OLEDs)

The study of cyclometalated iridium complexes, which include ligands similar in structure to the specified compound, has shown significant potential in the development of OLED devices. These complexes are noted for their highly efficient red phosphorescence, making them suitable for application in high-efficiency OLEDs with pure-red emission (Tsuboyama et al., 2003).

Heterocyclic Chemistry

Compounds with morpholine components have been explored for their applications in synthesizing heterocyclic scaffolds. These scaffolds are valuable in medicinal chemistry for developing new drugs with potential therapeutic benefits (Pandey et al., 2012).

Photocycloaddition Reactions

Morpholine derivatives have been utilized in photocycloaddition reactions to create oxetanes, a class of compounds with potential applications in organic synthesis and medicinal chemistry (van Wolven et al., 2006).

properties

IUPAC Name

4-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O.C2H2O4/c1-13-10-15(12-22-6-8-24-9-7-22)14(2)23(13)17-5-3-4-16(11-17)18(19,20)21;3-1(4)2(5)6/h3-5,10-11H,6-9,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVNZZUFKXROIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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